Cas no 872613-46-2 (N-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide)

N-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide
- N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
- SMR000807098
- CHEMBL1702089
- HMS2979P05
- F1885-0028
- SR-01000018612
- SR-01000018612-1
- N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- AB00869470-06
- N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
- AKOS024617566
- 872613-46-2
- MLS001236024
-
- インチ: 1S/C22H23N5O3S/c28-20(27-13-11-26(12-14-27)18-9-5-2-6-10-18)16-31-22-25-24-19(30-22)15-23-21(29)17-7-3-1-4-8-17/h1-10H,11-16H2,(H,23,29)
- InChIKey: GNEAAMBBLSNLGR-UHFFFAOYSA-N
- SMILES: C(NCC1=NN=C(SCC(=O)N2CCN(C3=CC=CC=C3)CC2)O1)(=O)C1=CC=CC=C1
計算された属性
- 精确分子量: 437.15216079g/mol
- 同位素质量: 437.15216079g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 31
- 回転可能化学結合数: 7
- 複雑さ: 590
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 117Ų
N-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1885-0028-15mg |
N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
872613-46-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1885-0028-50mg |
N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
872613-46-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1885-0028-30mg |
N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
872613-46-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1885-0028-10mg |
N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
872613-46-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1885-0028-25mg |
N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
872613-46-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1885-0028-5μmol |
N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
872613-46-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1885-0028-20μmol |
N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
872613-46-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1885-0028-5mg |
N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
872613-46-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1885-0028-100mg |
N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
872613-46-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1885-0028-10μmol |
N-[(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide |
872613-46-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
N-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
N-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamideに関する追加情報
N-(5-{2-Oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide: A Comprehensive Overview
The compound with CAS No. 872613-46-2, known as N-(5-{2-Oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a benzamide moiety, a 1,3,4-oxadiazole ring system, and a piperazine group. The combination of these structural elements contributes to its unique chemical properties and potential biological activities.
Recent studies have highlighted the potential of this compound as a modulator of cellular signaling pathways, particularly in the context of cancer therapy. The benzamide group is known to interact with histone deacetylases (HDACs), which are enzymes involved in chromatin remodeling and gene regulation. By inhibiting HDAC activity, this compound may induce epigenetic changes that lead to the reactivation of tumor suppressor genes or the apoptosis of cancer cells. This mechanism has been extensively explored in preclinical models, with promising results suggesting its potential as an anticancer agent.
The 1,3,4-oxadiazole ring system in this compound plays a critical role in stabilizing its structure and enhancing its bioavailability. Oxadiazoles are known for their ability to act as hydrogen bond donors and acceptors, which can improve the solubility and permeability of the molecule. This property is particularly important for drug delivery, as it ensures that the compound can effectively reach its target sites within the body. Furthermore, the presence of the piperazine group introduces additional flexibility and electronic diversity to the molecule, which may enhance its binding affinity to specific protein targets.
One of the most recent advancements in research involving this compound is its application in targeting neurodegenerative diseases such as Alzheimer's disease. The piperazine moiety has been shown to interact with amyloid-beta peptides, which are implicated in the formation of plaques associated with Alzheimer's pathology. By modulating these interactions, this compound may help reduce neurotoxicity and slow disease progression. Preclinical studies have demonstrated that it exhibits potent anti-inflammatory and neuroprotective effects, making it a promising candidate for further investigation.
In addition to its therapeutic potential, this compound has also been studied for its role in antimicrobial applications. The combination of the benzamide and oxadiazole groups imparts strong antibacterial and antifungal properties, which could be harnessed for developing novel antimicrobial agents. Recent research has focused on optimizing its chemical structure to enhance its efficacy against multidrug-resistant pathogens while minimizing toxicity to host cells.
From a synthetic chemistry perspective, the preparation of this compound involves a series of intricate reactions that require precise control over reaction conditions. The synthesis typically begins with the formation of the oxadiazole ring through a cyclization reaction involving an aldehyde and an amine derivative. Subsequent steps involve introducing the benzamide and piperazine groups through coupling reactions or nucleophilic substitutions. The overall process underscores the importance of stereochemical control and purification techniques to ensure high purity and stability of the final product.
Looking ahead, ongoing research aims to explore the metabolism and toxicokinetics of this compound in vivo. Understanding how it is processed by biological systems is crucial for determining its safety profile and optimizing dosing regimens for clinical applications. Early findings suggest that it undergoes rapid clearance via hepatic metabolism, which may necessitate formulation strategies to improve its pharmacokinetic properties.
In conclusion, N-(5-{2-Oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide (CAS No. 872613-46
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